(4-Phenoxyphenyl)phosphonic dichloride

Description

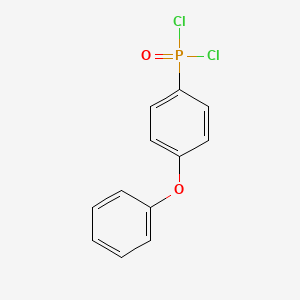

(4-Phenoxyphenyl)phosphonic dichloride is an organophosphorus compound characterized by a phosphonic dichloride group (–P(O)Cl₂) attached to a 4-phenoxyphenyl moiety. This structure confers unique reactivity and applications in organic synthesis, polymer chemistry, and materials science.

Properties

CAS No. |

77918-50-4 |

|---|---|

Molecular Formula |

C12H9Cl2O2P |

Molecular Weight |

287.07 g/mol |

IUPAC Name |

1-dichlorophosphoryl-4-phenoxybenzene |

InChI |

InChI=1S/C12H9Cl2O2P/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H |

InChI Key |

ZMFJEXGJCSXEFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)P(=O)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

(4-Phenoxyphenyl)phosphonic dichloride serves as a precursor for various phosphonic acid derivatives, which are essential in organic synthesis. It is utilized in the synthesis of:

- Phosphonates : These compounds are vital in creating agrochemicals and pharmaceuticals.

- Polymerization Reactions : It can be used to synthesize benzoxazine monomers that polymerize to form useful materials.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly for developing therapeutic agents. Its derivatives have been investigated for:

- Cytotoxic Activity : Significant inhibition of cell proliferation has been observed in various cancer cell lines, including breast cancer models. For instance, treatment with this compound resulted in a notable reduction in tumor size in xenograft models .

- Anti-inflammatory Effects : It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Model :

- Inflammation Model :

Agricultural Applications

In agriculture, this compound is recognized for its role as an agrochemical precursor. Its derivatives are used to develop herbicides and fungicides, enhancing crop protection strategies.

Unique Characteristics

The unique dual aromatic structure of this compound enhances its stability and reactivity compared to simpler phosphonic compounds. This characteristic enables diverse synthetic applications and potential biological interactions that are not readily found in other similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features

*Calculated based on analogous compounds.

Key Observations :

Reactivity Trends :

- Hydrolysis Sensitivity: All phosphonic dichlorides hydrolyze readily, but aromatic derivatives (e.g., phenyl or phenoxyphenyl) exhibit slower hydrolysis than aliphatic analogs due to electronic effects .

- Polymerization: Phenylphosphonic dichloride and methyl derivatives are used in interfacial polycondensation with bisphenol A to form fire-resistant polyphosphonates .

Physical and Chemical Properties

Table 3: Physical Properties

*Estimated based on phenylphosphonic dichloride data.

Key Findings :

- Thermal Stability: Aromatic phosphonic dichlorides (e.g., phenyl or phenoxyphenyl) exhibit higher boiling points (~270°C) compared to aliphatic analogs due to stronger intermolecular forces .

- Solubility : All compounds are highly soluble in chlorinated solvents, facilitating their use in organic synthesis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polyphosphonates using (4-phenoxyphenyl)phosphonic dichloride?

- Methodological Answer : The synthesis of polyphosphonates via interfacial polycondensation requires strict control of reagent molar ratios, temperature, and base concentration. For example, a molar ratio of 2:1 (phosphonic dichloride to diol) maximizes yield (up to 85%) and inherent viscosity (0.45–0.60 dL/g) by limiting side reactions like hydrolysis . Reactions should be conducted at 20°C to suppress dichloride hydrolysis, which otherwise reduces polymer yield to 0% . Base concentrations of 3 M NaOH balance phenolate activation and dichloride stability, avoiding oligomer hydrolysis at higher concentrations .

Q. How does temperature influence the inherent viscosity and yield of polymers derived from phosphonic dichlorides?

- Methodological Answer : Lower temperatures (e.g., 20°C) improve yield and viscosity by reducing hydrolysis of the dichloride. For instance, Iliescu et al. observed a 25% increase in inherent viscosity when lowering the temperature from 40°C to 20°C . However, Prot et al. reported conflicting data, suggesting temperature effects may vary with diol solubility and reaction medium . Researchers should pre-test diol solubility in the chosen solvent (e.g., DMF or aqueous NaOH) to optimize conditions.

Q. What analytical techniques are critical for characterizing phosphonic dichloride-derived polymers?

- Methodological Answer :

- FT-IR spectroscopy : Identifies crosslinking via P–O–C bond formation (e.g., in PVA/phosphoester networks) .

- Inherent viscosity measurements : Correlates with molecular weight and chain length in polyphosphonates .

- NMR : Confirms structural integrity, such as silicon-phosphorus bonding in epoxy curing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported temperature effects on phosphonic dichloride-based polycondensation?

- Methodological Answer : Discrepancies (e.g., Iliescu vs. Prot ) likely arise from differences in diol solubility and reaction medium. To address this:

- Control diol solubility : Use co-solvents (e.g., DMF/water mixtures) to maintain phenolate solubility at low temperatures.

- Monitor hydrolysis : Employ real-time FT-IR or pH monitoring to detect dichloride hydrolysis.

- Replicate conditions : Compare results using Prot’s protocol (e.g., higher base concentrations) to isolate variables.

Q. What strategies optimize the refractive index (RI) of phosphonic dichloride-derived optical polymers?

- Methodological Answer : High-RI polymers (1.60–1.68) are achieved by:

- Incorporating aromatic groups : Use bisphenols (e.g., bisphenol A) or thiophosphonate derivatives (e.g., phenylthio-phosphonic dichloride) to enhance electron density .

- Controlling crosslinking density : Adjust phosphonic dichloride-to-diol ratios to balance RI and mechanical stability (e.g., νd = 21.3–29.9) .

- Validate with Abbe number : Measure νd to ensure minimal chromatic dispersion for optical applications .

Q. How does phosphonic dichloride functionalization impact epoxy resin curing kinetics and thermal stability?

- Methodological Answer : Modifying curing agents with phosphonic dichlorides (e.g., phenyl phosphonic dichloride + ethylenediamine ):

- Enhances thermal stability : Phosphorus-silicon bonds increase char residue (e.g., 30–40% at 800°C in TGA).

- Adjust curing speed : Use sol-gel techniques to control methoxy group self-crosslinking, optimizing curing time vs. mechanical properties.

- Validate with DSC : Monitor glass transition temperatures (Tg) to assess crosslinking efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.